molecular formula C5H4BN3O2 B13900337 6-Cyanopyrazine-2-boronic acid

6-Cyanopyrazine-2-boronic acid

Cat. No.: B13900337
M. Wt: 148.92 g/mol
InChI Key: MPPQEVBXKSDBHC-UHFFFAOYSA-N
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Description

6-Cyanopyrazine-2-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazine ring, which also bears a cyano group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanopyrazine-2-boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Cyanopyrazine-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives of pyrazine.

    Substitution: Various substituted pyrazine derivatives, depending on the coupling partner used.

Mechanism of Action

The mechanism of action of 6-Cyanopyrazine-2-boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites . The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Cyanophenylboronic acid
  • 2-Pyridylboronic acid

Comparison: 6-Cyanopyrazine-2-boronic acid is unique due to the presence of both a cyano group and a pyrazine ring, which confer distinct electronic properties and reactivity. Compared to phenylboronic acid, it has a higher affinity for nucleophiles and can participate in a wider range of chemical reactions. The cyano group also enhances its ability to act as an electron-withdrawing group, making it more reactive in certain contexts .

Properties

Molecular Formula

C5H4BN3O2

Molecular Weight

148.92 g/mol

IUPAC Name

(6-cyanopyrazin-2-yl)boronic acid

InChI

InChI=1S/C5H4BN3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3,10-11H

InChI Key

MPPQEVBXKSDBHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=N1)C#N)(O)O

Origin of Product

United States

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